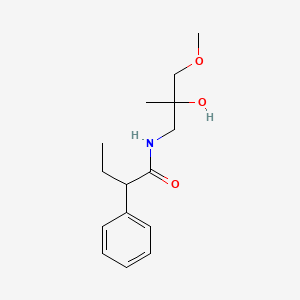

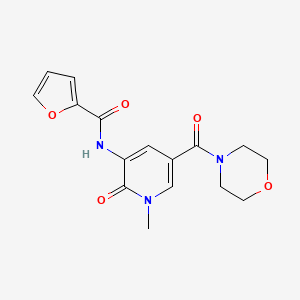

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Descripción general

Descripción

“N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . New structural hybrids of benzofuroxan and benzothiazole derivatives have also been synthesized by nucleophilic aromatic substitution .Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Benzothiazole derivatives exhibit remarkable and prevalent biological and pharmacological activities against different types of tumours and cancer cell lines . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure and substituents . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación

Pharmaceuticals and Antibacterial Activity

Benzothiazole derivatives have shown great potency against various bacterial strains . They have been found to have more potent antibacterial activity than some parent compounds, and their activity is comparable to that of well-known antibiotics like ciprofloxacin and levofloxacin .

Antimicrobial Activity and Molecular Modeling

Some benzothiazole derivatives have been found to have significant antimicrobial activity . Docking simulations have shown that these compounds can interact with enzymes in bacteria, leading to their antimicrobial effects .

Anti-tubercular Compounds

Benzothiazole-based compounds have been developed as potential anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against tuberculosis .

Synthesis of Benzothiazoles

Benzothiazoles can be synthesized from certain thioureas, carbamothioates, or thioamides through a base-promoted intramolecular C–S bond coupling cyclization . This method is efficient, economical, and convenient .

Antibacterial Potential of Benzothiazole Derivatives

Certain benzothiazole derivatives have been found to have significant antibacterial activity . Some of these compounds have activity comparable to that of standard drugs like streptomycin and ampicillin against certain bacterial strains .

Antiviral Activity

Benzothiazole derivatives have been found to exhibit antiviral activity . These compounds can interact with viral enzymes, disrupting their function and inhibiting viral replication .

Anti-diabetic Activity

Some benzothiazole derivatives have shown anti-diabetic activity . They can interact with enzymes involved in glucose metabolism, potentially helping to regulate blood sugar levels .

Anti-inflammatory Activity

Benzothiazole derivatives can also have anti-inflammatory effects . They may inhibit the production of inflammatory mediators, helping to reduce inflammation .

Anticonvulsant Activity

Certain benzothiazole derivatives have been found to have anticonvulsant activity . They may interact with receptors in the brain, helping to prevent seizures .

Agricultural Applications

Benzothiazole and benzoxazole derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities . They are important structures in agrochemical discovery .

Industrial Applications

2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection and are also used as electrophosphorescent emitters in OLEDs .

Direcciones Futuras

Benzothiazole derivatives have shown promise in various fields, particularly in drug discovery and development due to their broad spectrum of biological activities . Future research may focus on further exploring their potential uses, improving their synthesis methods, and gaining a deeper understanding of their mechanisms of action.

Propiedades

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-17-8-4-2-6-10-11(8)14-13(19-10)15-12(16)9-5-3-7-18-9/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBCLMXRCCYVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)